Superior In Vitro Potency Against Methicillin-Resistant Staphylococcus aureus (MRSA) Compared to Ciprofloxacin and Levofloxacin
In a direct head-to-head comparison against clinical isolates, Pazufloxacin (PZFX) demonstrated a lower MIC90 against methicillin-resistant Staphylococcus aureus (MRSA) compared to the widely used fluoroquinolones levofloxacin (LVFX) and ciprofloxacin (CPFX). The MIC90 of PZFX was 12.5 μg/mL, which was more potent than the 25 μg/mL reported for both LVFX and CPFX [1]. This indicates a 2-fold higher in vitro activity against this difficult-to-treat pathogen. Additionally, against methicillin-susceptible S. aureus (MSSA), PZFX exhibited an MIC90 of 0.39 μg/mL, which was superior to the 0.78 μg/mL for CPFX [1].
| Evidence Dimension | Minimum Inhibitory Concentration for 90% of Isolates (MIC90) |
|---|---|
| Target Compound Data | 12.5 μg/mL (MRSA); 0.39 μg/mL (MSSA) |
| Comparator Or Baseline | Levofloxacin (LVFX): 25 μg/mL; Ciprofloxacin (CPFX): 25 μg/mL (MRSA) and 0.78 μg/mL (MSSA) |
| Quantified Difference | PZFX MIC90 is 2-fold lower than LVFX/CPFX for MRSA; PZFX MIC90 is 2-fold lower than CPFX for MSSA. |
| Conditions | Clinical isolates tested using standard agar dilution methods; MIC90 values reported in μg/mL. |
Why This Matters
This quantifiable potency advantage against MRSA makes Pazufloxacin Mesilate a more attractive candidate for research programs targeting staphylococcal infections, particularly where resistance to older fluoroquinolones is a concern.
- [1] Muratani T, Inoue M, Mitsuhashi S. In vitro activity of pazufloxacin, a new fluoroquinolone. Jpn J Chemother. 1995;43(Suppl 2):1-11. View Source
